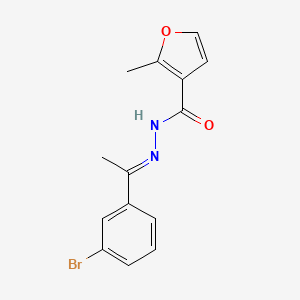
2-Phenyl-N'-(1-(2-thienyl)ethylidene)-4-quinolinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-N’-(1-(2-thienyl)ethylidene)-4-quinolinecarbohydrazide is a complex organic compound that features a quinoline backbone with a phenyl group and a thienyl group attached through a hydrazide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-N’-(1-(2-thienyl)ethylidene)-4-quinolinecarbohydrazide typically involves the condensation reaction between 2-phenyl-4-quinolinecarbohydrazide and 1-(2-thienyl)ethanone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling the reaction parameters can further improve the reproducibility and scalability of the production process.
化学反応の分析
Types of Reactions
2-Phenyl-N’-(1-(2-thienyl)ethylidene)-4-quinolinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives with altered functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline derivatives with altered functional groups.
Reduction: Hydrazine derivatives.
Substitution: Compounds with new functional groups replacing the hydrazide group.
科学的研究の応用
2-Phenyl-N’-(1-(2-thienyl)ethylidene)-4-quinolinecarbohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. Its ability to interact with biological targets makes it a promising candidate for drug development.
Materials Science: The compound can be used in the synthesis of novel materials with unique optical and electronic properties. It is explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its reactivity and functional groups make it a valuable building block for constructing complex molecules.
作用機序
The mechanism of action of 2-Phenyl-N’-(1-(2-thienyl)ethylidene)-4-quinolinecarbohydrazide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the activity of enzymes or receptors involved in disease processes. For example, it may bind to DNA or proteins, disrupting their function and leading to cell death in cancer cells. The exact molecular targets and pathways depend on the specific application and require further investigation through experimental studies.
類似化合物との比較
Similar Compounds
2-Phenyl-N’-(1-(2-thienyl)ethylidene)acetohydrazide: This compound has a similar structure but lacks the quinoline backbone, resulting in different chemical and biological properties.
2-Phenyl-N’-(1-(2-thienyl)ethylidene)benzohydrazide: This compound features a benzohydrazide group instead of the quinolinecarbohydrazide group, leading to variations in reactivity and applications.
Uniqueness
2-Phenyl-N’-(1-(2-thienyl)ethylidene)-4-quinolinecarbohydrazide is unique due to its quinoline backbone, which imparts distinct electronic and steric properties. This structural feature enhances its potential for interactions with biological targets and its utility in materials science applications. The combination of the phenyl, thienyl, and quinolinecarbohydrazide groups provides a versatile platform for further functionalization and derivatization.
特性
分子式 |
C22H17N3OS |
|---|---|
分子量 |
371.5 g/mol |
IUPAC名 |
2-phenyl-N-[(E)-1-thiophen-2-ylethylideneamino]quinoline-4-carboxamide |
InChI |
InChI=1S/C22H17N3OS/c1-15(21-12-7-13-27-21)24-25-22(26)18-14-20(16-8-3-2-4-9-16)23-19-11-6-5-10-17(18)19/h2-14H,1H3,(H,25,26)/b24-15+ |
InChIキー |
VLUBKSYTSRUGJG-BUVRLJJBSA-N |
異性体SMILES |
C/C(=N\NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3)/C4=CC=CS4 |
正規SMILES |
CC(=NNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B11992168.png)
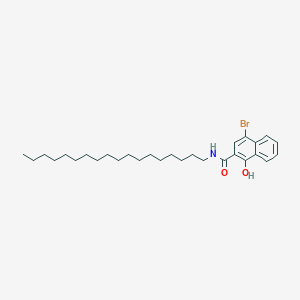
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B11992185.png)
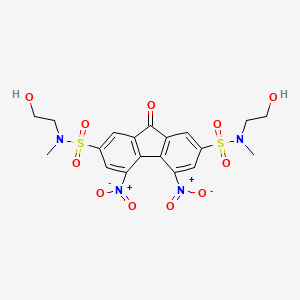
![3-amino-N-(4-bromophenyl)-6-tert-butyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11992189.png)
![methyl 4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B11992194.png)
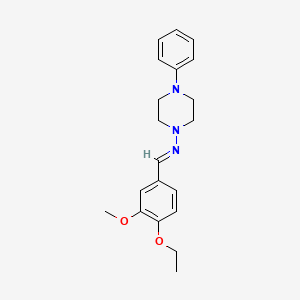
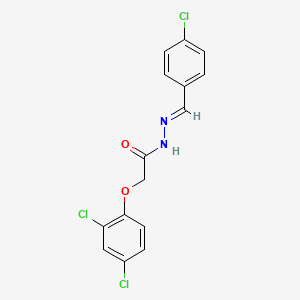
![4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11992209.png)
![Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(4-nitrobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B11992219.png)
